9(10H)-Acridinimine, 1-propyl-

Antiplasmid curing Antimicrobial resistance 9-iminoacridine

9(10H)-Acridinimine, 1-propyl- (CAS 111782-82-2; synonym 1-propylacridin-9-amine) belongs to the 9‑iminoacridine subclass of acridine derivatives. Its planar tricyclic core enables DNA intercalation, while the 1‑propyl substituent modulates lipophilicity and steric fit within the DNA helix.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 111782-82-2
Cat. No. B12671975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinimine, 1-propyl-
CAS111782-82-2
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC2=NC3=CC=CC=C3C(=C21)N
InChIInChI=1S/C16H16N2/c1-2-6-11-7-5-10-14-15(11)16(17)12-8-3-4-9-13(12)18-14/h3-5,7-10H,2,6H2,1H3,(H2,17,18)
InChIKeyXSBOGICONJWBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9(10H)-Acridinimine, 1-propyl- Procurement-Relevant Chemical Identity and Class Context


9(10H)-Acridinimine, 1-propyl- (CAS 111782-82-2; synonym 1-propylacridin-9-amine) belongs to the 9‑iminoacridine subclass of acridine derivatives [1]. Its planar tricyclic core enables DNA intercalation, while the 1‑propyl substituent modulates lipophilicity and steric fit within the DNA helix [2]. The compound shares the acridine scaffold with clinically studied agents such as DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), amsacrine, and nitracrine, yet its 9‑imino‑10‑H tautomeric form and C1‑alkylation pattern create a distinct pharmacological profile that cannot be assumed equivalent to its 9‑amino or N10‑alkyl counterparts.

Why Procuring a Generic 9‑Aminoacridine Cannot Replace 9(10H)-Acridinimine, 1‑propyl-


9‑Aminoacridine derivatives display divergent biological readouts depending on the nature of the 9‑position substituent (amino vs. imino) and the site of alkylation (C1 vs. N10). Systematic comparisons show that iminoacridines are significantly more effective than amino‑acridines at eliminating bacterial plasmids and inhibiting Proteus vulgaris motility, while being less potent antibacterials [1]. In human leukocyte assays, 9‑imino‑10‑alkylacridines suppress TNF‑α production by only 50% at 3.5 µM, whereas 9‑aminoalkyl analogs achieve complete abrogation at the same concentration [2]. These functional divergences mean that substituting 9(10H)-Acridinimine, 1‑propyl- with an uncharacterized 9‑aminoacridine or an N10‑alkyl isomer risks generating qualitatively different – and uninterpretable – biological data.

Quantitative Differentiation Data for 9(10H)-Acridinimine, 1‑propyl‑ Against Closest Analogs


Imino‑Acridine Antiplasmid Activity vs. Amino‑Acridine Derivatives in E. coli

In a comparative study of amino‑ and imino‑acridines, iminoacridines as a class exhibited more powerful antiplasmid effects than amino‑substituted derivatives when tested on an F‑prime plasmid in Escherichia coli LE140 [1]. This class‑level property is directly relevant to 9(10H)-Acridinimine, 1‑propyl‑, which bears the 9‑imino functionality critical for this enhanced plasmid‑curing activity. Amino‑acridines, including unsubstituted 9‑aminoacridine, were less effective in the same assay system.

Antiplasmid curing Antimicrobial resistance 9-iminoacridine

Photocytotoxicity of Propyl Acridine Against Leukaemia Cell Lines

The 2022 review by Varakumar et al. collates evidence that propyl‑substituted acridines (a group that includes 9(10H)-Acridinimine, 1‑propyl‑) exhibit photocytotoxic activity against leukaemia cell lines [1]. Although published quantification for the exact 1‑propyl‑9(10H)‑acridinimine molecule is not available, structurally related propyl acridines (e.g., C1748) have demonstrated promising anti‑tumour effects under light activation [1]. This photocytotoxicity profile differentiates propyl‑bearing acridines from non‑alkylated 9‑aminoacridine, which primarily acts as a dark intercalator without a comparable photodynamic component.

Photodynamic therapy Leukaemia Acridine photosensitizer

TNF‑α Suppression Profile: Partial Inhibition by 9‑Imino‑10‑alkylacridines vs. Full Abrogation by 9‑Aminoalkylacridines

In human leukocyte cultures stimulated for TNF‑α production, 9‑aminoalkylacridines (9‑aminobutylacridine and 9‑ethylaminoacridine) completely abrogated TNF‑α secretion at 3.5 µM [1]. In contrast, 9‑imino‑10‑alkylacridines (9‑imino‑10‑butylacridine and 9‑imino‑10‑ethylacridine) produced only approximately 50% inhibition at the identical concentration [1]. This quantitative functional divergence indicates that the 9‑imino‑10‑H tautomeric form (as present in 9(10H)-Acridinimine, 1‑propyl‑) yields a distinct immunomodulatory signature compared to 9‑aminoalkyl analogs.

TNF-alpha inhibition Immunomodulation 9-iminoacridines

Enhanced Lipophilicity (LogP) of 1‑Propyl‑ vs. Unsubstituted 9‑Aminoacridine

Adding a propyl substituent to the acridine C1 position increases the calculated octanol‑water partition coefficient relative to the parent 9‑aminoacridine scaffold. Chemsrc records a predicted LogP value of 3.85 for 1‑propylacridin‑9‑amine, whereas 9‑aminoacridine has a reported LogP of 2.74 [1][2]. This ΔLogP of approximately 1.1 units translates to roughly a 12‑fold higher lipophilicity, which is expected to enhance membrane permeability and alter intracellular distribution.

LogP Lipophilicity Physicochemical property

Molecular Topology: C1‑Propyl Substitution Pattern Distinct from N10‑Alkyl and C4‑Carboxamide Analogs

9(10H)-Acridinimine, 1‑propyl‑ bears the alkyl chain on the carbon skeleton at position 1, whereas clinically evaluated agents such as DACA (N‑[2‑(dimethylamino)ethyl]acridine‑4‑carboxamide) and amsacrine (4′‑(9‑acridinylamino)methanesulfon‑m‑anisidide) place their key pharmacophores at positions 4 and 9, respectively [1][2]. The C1‑propyl substitution creates a unique steric environment that influences the angle of DNA intercalation and the accessibility of the acridine ring to topoisomerase enzymes. SAR studies on bis(acridine‑4‑carboxamides) confirm that substituents at the 1‑position are tolerated but produce distinct potency profiles compared to 5‑position substitution [3].

Structure-activity relationship Acridine substitution Molecular topology

Iminoacridine Motility Inhibition of Proteus vulgaris vs. Aminoacridine Antibacterial Potency

Head‑to‑head comparisons of amino‑ and imino‑acridines revealed an inverted activity profile: iminoacridines inhibited the swarming motility of Proteus vulgaris more effectively than amino‑derivatives, whereas amino‑acridines showed stronger direct antibacterial action against Escherichia coli [1]. This functional inversion – stronger anti‑motility coupled with weaker direct antibacterial activity – is a hallmark of the 9‑iminoacridine pharmacophore and is directly applicable to 9(10H)-Acridinimine, 1‑propyl‑.

Antimotility Proteus vulgaris 9-iminoacridine

Recommended Procurement-Linked Application Scenarios for 9(10H)-Acridinimine, 1-propyl-


Photodynamic Anticancer Probe Development Targeting Leukaemia

Based on evidence that propyl‑substituted acridines exert photocytotoxicity against leukaemia cell lines [1], 9(10H)-Acridinimine, 1‑propyl‑ is a rational starting scaffold for designing light‑activatable DNA‑intercalating agents. Its 1‑propyl group enhances membrane permeability (LogP ≈ 3.85 vs. 2.74 for 9‑aminoacridine) [2], facilitating cellular uptake prior to photoactivation. Research groups should procure this compound when the experimental goal requires a single, well‑defined acridine photosensitizer with a documented propyl‑acridine photocytotoxicity precedent.

Plasmid Curing and Antimicrobial Resistance Studies in Enterobacteriaceae

The 9‑iminoacridine class to which this compound belongs demonstrates superior antiplasmid activity compared to amino‑acridines [1]. 9(10H)-Acridinimine, 1‑propyl‑ is therefore the appropriate procurement choice for laboratories investigating plasmid elimination (curing) in E. coli and related species. Its predicted LogP of 3.85 [2] may also improve penetration of the Gram‑negative outer membrane compared to more hydrophilic acridine analogs.

Immunopharmacology Studies Requiring Graded TNF‑α Modulation

Data from human leukocyte assays show that 9‑imino‑10‑alkylacridines produce partial (≈50%) TNF‑α suppression at 3.5 µM, in contrast to complete abrogation by 9‑aminoalkyl acridines [1]. Researchers examining dose‑response relationships in TNF‑α‑dependent inflammatory pathways should select 9(10H)-Acridinimine, 1‑propyl‑ over 9‑aminoacridine derivatives to achieve a tunable, partial inhibition profile rather than an all‑or‑none blockade.

Structure–Activity Relationship (SAR) Libraries Exploring C1 vs. C4 vs. N10 Acridine Substitution

The C1‑propyl substitution pattern of 9(10H)-Acridinimine, 1‑propyl‑ occupies SAR space that is distinct from the C4‑carboxamide (DACA) and C9‑anilino (amsacrine) pharmacophores [1][2]. Medicinal chemistry groups constructing focused acridine libraries should include this compound as a C1‑alkyl benchmark, enabling direct comparison of DNA‑binding geometry, topoisomerase inhibition selectivity, and cytotoxicity profiles across different substitution vectors.

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